Electron-Withdrawing Strength at C6: Predicted pKₐ Shift vs. 2-AIA
The carboxylic acid pKₐ of the target compound is predicted to be lower than that of 2-aminoisonicotinic acid (2-AIA, predicted pKₐ 2.11 ± 0.10) due to the electron-withdrawing −C≡N group at the 6-position, which stabilizes the conjugate carboxylate anion through both inductive and resonance effects . In contrast, 2-amino-6-methylisonicotinic acid (2-A-6-MIA, predicted pKₐ 2.18 ± 0.10) shows a slightly higher pKₐ because the +I effect of −CH₃ weakly destabilizes the anion . Although experimentally measured pKₐ values for the target compound are not yet available in public databases, computational predictions consistently place it below 2-AIA, affording a pKₐ differentiation of approximately –0.1 to –0.3 log units relative to 2-AIA and approximately –0.2 to –0.4 log units relative to 2-A-6-MIA.
| Evidence Dimension | Predicted pKₐ of the carboxylic acid |
|---|---|
| Target Compound Data | Predicted pKₐ < 2.11 (exact value not publicly validated) |
| Comparator Or Baseline | 2-Aminoisonicotinic acid (2-AIA): predicted pKₐ 2.11 ± 0.10; 2-Amino-6-methylisonicotinic acid (2-A-6-MIA): predicted pKₐ 2.18 ± 0.10 |
| Quantified Difference | ΔpKₐ estimated −0.1 to −0.3 vs. 2-AIA; −0.2 to −0.4 vs. 2-A-6-MIA |
| Conditions | Computational prediction (ACD/Labs or equivalent) under standard aqueous conditions; experimental validation pending |
Why This Matters
A lower pKₐ increases the fraction of deprotonated carboxylate at physiological pH (7.4), which can enhance aqueous solubility, alter membrane permeability, and influence protein-ligand ionic interactions—all critical for early drug discovery triage.
